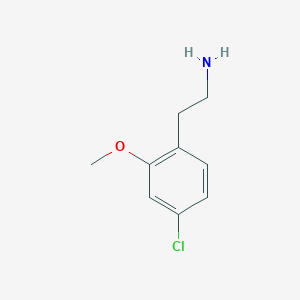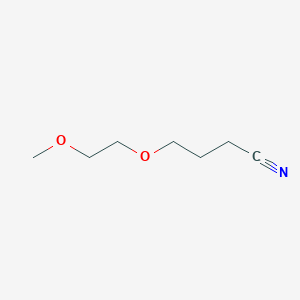
5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpiperazines . The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile” were not found, similar compounds have been synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular weight of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is 192.26 . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
The physical form of a similar compound, “5-(4-Methylpiperazin-1-yl)pyridin-2-amine”, is solid . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, involves nucleophilic substitution reactions, demonstrating the chemical versatility of such compounds (Mishriky & Moustafa, 2013).
Molecular Structure Determination : X-ray crystallography and spectroscopic methods, including IR, UV-Vis, and NMR, are utilized for characterizing similar compounds, providing insights into their molecular structures and potential applications (Đukić et al., 2020).
Biological Interactions and Applications
DNA and Protein Interactions : Studies on related compounds show interactions with DNA and proteins, indicating potential for biological applications. For instance, certain ruthenium(II) complexes with similar structures bind effectively to DNA and human serum albumin, suggesting use in targeted therapies (Đukić et al., 2020).
Antitumor Activity : Some derivatives demonstrate significant antitumor properties. For example, certain compounds exhibit activity against breast cancer cells, potentially offering avenues for cancer treatment research (Đukić et al., 2020).
Chemical Reactions and Properties
Catalytic Synthesis : These compounds can be synthesized using nanocrystalline titania-based catalysts, highlighting their potential in green chemistry and large-scale production (Murugesan et al., 2016).
Reactivity and Derivative Synthesis : The reactivity of such compounds leads to a wide range of derivatives, like pyrazolo[3,4-b][1,8]naphthyridines, suggesting diverse chemical applications (Aly, 2006).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Novel derivatives of related compounds have been synthesized and exhibit significant antimicrobial and antioxidant properties, underscoring their potential in pharmacological research (Al‐Azmi & Mahmoud, 2020).
Corrosion Inhibition
- Corrosion Inhibition : Some derivatives serve as effective corrosion inhibitors for metals in acidic environments, demonstrating industrial applications in material protection (Sudheer & Quraishi, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit sirt6, a deacetylase of histone h3 , and BuChE
Biochemical Pathways
If it indeed targets sirt6, it could potentially influence pathways related to aging, cancer, and metabolic diseases .
Result of Action
If it inhibits sirt6, it could potentially influence gene expression and cellular metabolism .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)13-9-11/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQEWVOVVIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233827 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879896-60-3 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1-piperazinyl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)





![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3058057.png)


